molecular formula C9H8BrNO4 B3286412 2-Bromo-3-nitrobenzyl acetate CAS No. 82617-50-3

2-Bromo-3-nitrobenzyl acetate

Cat. No.: B3286412
CAS No.: 82617-50-3
M. Wt: 274.07 g/mol
InChI Key: RHYFIMGPEOVKRO-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrobenzyl acetate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the second position, a nitro group at the third position, and an acetate ester group attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrobenzyl acetate typically involves a multi-step process:

    Bromination: The starting material, benzyl acetate, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the second position.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the third position.

    Esterification: The final step involves the esterification of the nitro-brominated benzyl compound with acetic anhydride (CH₃CO)₂O in the presence of a catalyst such as pyridine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitrobenzyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under mild pressure and temperature conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) solution at elevated temperatures.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl acetate derivatives.

    Reduction: Formation of 2-Bromo-3-aminobenzyl acetate.

    Hydrolysis: Formation of 2-Bromo-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

2-Bromo-3-nitrobenzyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical transformations.

    Material Science: It is utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrobenzyl acetate involves its ability to undergo nucleophilic substitution and reduction reactions. The bromine atom and nitro group act as reactive sites for these transformations. In biological systems, the compound can interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromo-4-nitrobenzyl acetate: Similar structure but with the nitro group at the fourth position.

    3-Bromo-2-nitrobenzyl acetate: Similar structure but with the bromine and nitro groups interchanged.

    2-Chloro-3-nitrobenzyl acetate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-3-nitrobenzyl acetate is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

(2-bromo-3-nitrophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-6(12)15-5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYFIMGPEOVKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 2-bromo-1-bromomethyl-3-nitrobenzene (20.2 g, 0.0685 mole), potassium acetate (10.08 g, 0.103 mole), and tetrabutylammonium chloride (1.5 g) in 150 ml of acetonitrile was heated at reflux for six hours. The reaction mixture was cooled, filtered, and extracted with methylene chloride. The extract was evaporated to give a residue which was redissolved in methylene chloride and washed twice with 150 ml portions of saturated aqueous sodium chloride solution. The organic phase was passed through phase separation filter paper and evaporated to give a dark solid. The solid was purified by column chromatography on silica gel, elution with toluene, to give (2-bromo-3-nitrophenyl)methyl acetate as a yellow solid (9.6 g, mp 60°-63°).
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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